molecular formula C20H28N6O6S B562503 rac 4-Hydroxydebrisoquine Hemisulfate CAS No. 62580-84-1

rac 4-Hydroxydebrisoquine Hemisulfate

Cat. No. B562503
CAS RN: 62580-84-1
M. Wt: 480.54
InChI Key: AETJLQVZNVTWPH-UHFFFAOYSA-N
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Description

Rac 4-Hydroxydebrisoquine Hemisulfate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a racemic mixture of two enantiomers, which are mirror images of each other.

Scientific Research Applications

Antihypertensive Agent

Debrisoquine, the parent compound of 4-Hydroxydebrisoquin, is an antihypertensive drug . It’s similar to guanethidine and is used to lower blood pressure . The hydroxylated form may share similar properties.

Phenotyping CYP2D6 Enzyme

Debrisoquine is frequently used for phenotyping the CYP2D6 enzyme, a drug-metabolizing enzyme . As a metabolite of Debrisoquine, 4-Hydroxydebrisoquin could potentially be used in similar applications.

Indicator for Genetic Polymorphism in Cytochrome P450

Debrisoquine sulfate is a substrate for cytochrome P450 CYP2D6 . It’s used as an indicator for genetic polymorphism in cytochrome P450 . This could be a potential application for 4-Hydroxydebrisoquin as well.

Research into Drug Metabolism

The metabolism of Debrisoquine to 4-Hydroxydebrisoquin is a reaction catalyzed by enzymes belonging to the CYP2D subfamily . This makes it useful in research into drug metabolism and the role of these enzymes.

Study of Polymorphic Drug Oxidations

The CYP2D subfamily of enzymes, which metabolize Debrisoquine to 4-Hydroxydebrisoquin, are determinants of the polymorphic drug oxidations in humans and rats . This makes 4-Hydroxydebrisoquin useful in studying these oxidations.

Mechanism of Action

Target of Action

The primary target of (+/-)-4-Hydroxydebrisoquin sulfate, also known as rac 4-Hydroxydebrisoquine Hemisulfate, is the sympathetic neuroeffector junction . This compound acts as an adrenergic neuron-blocking drug, similar in effects to guanethidine . It is noteworthy for being a substrate for a polymorphic cytochrome P-450 enzyme .

Mode of Action

The compound acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . Rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors, it is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles .

Biochemical Pathways

The compound’s interaction with the cytochrome p-450 enzyme suggests that it may influence various metabolic pathways involving this enzyme .

Pharmacokinetics

It is known that persons with certain isoforms of the cytochrome p-450 enzyme are unable to properly metabolize this and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .

Result of Action

Given its mode of action, it can be inferred that the compound’s action would result in a decrease in the levels of norepinephrine at the sympathetic neuroeffector junction .

Action Environment

The polymorphic nature of the cytochrome p-450 enzyme that metabolizes the compound suggests that genetic factors could potentially influence the compound’s action .

properties

IUPAC Name

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.H2O4S/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPLZZUWNLJUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62580-84-1
Record name 4-Hydroxydebrisoquin sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.3 g. of S-methyl-isothiourea sulfate in 5 ml. of water at about 20° C. was added to 1.2 g. of 4-hydroxy-1,2,3,4-tetrahydroisoquinoline. The resulting mixture was maintained at about 25°-30° C. with occasional shaking. After a short time, methyl-mercaptan began to escape and, upon standing for 1-2 days, crystals formed. The crystals were removed by filtration and rinsed with ice-cold water and with ether. Recrystallization from water yielded 2-amidino-4-hydroxy-1,2,3,4-tetrahydroisoquinoline sulfate, having a melting point of 264°-266° C. (uncorrected).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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